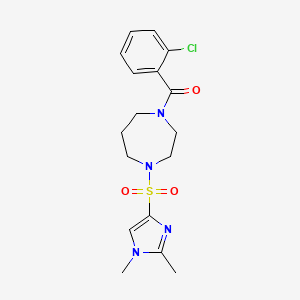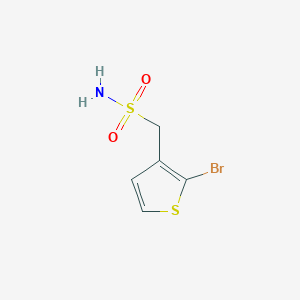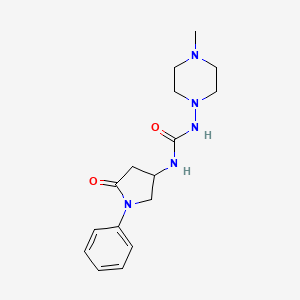
furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(3-(2-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) reported the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to furan-2-yl compounds. These derivatives were tested for their anti-inflammatory and antibacterial activities. The study highlighted the efficiency of microwave irradiation in synthesizing these compounds, offering higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. Notably, some compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities, underscoring their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Novel Prins Cyclization for Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
Another research avenue involves the InCl3-promoted Prins cyclization process used by Reddy et al. (2012) for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This methodology afforded novel series of these derivatives with good yields and high selectivity, marking the first report on such a synthesis approach (Reddy et al., 2012).
Antimicrobial and DNA Interaction Studies of Diorganotin(IV) Complexes
Sedaghat et al. (2015) synthesized diorganotin(IV) complexes with a furan-2-carbohydrazide derivative, exhibiting in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes, characterized by X-ray crystallography and other techniques, showed promising interactions with bacterial DNA, suggesting a potential mechanism for their antibacterial activity (Sedaghat et al., 2015).
Aza-Piancatelli Rearrangement for Cyclopentenone Derivatives
The aza-Piancatelli rearrangement, as described by Reddy et al. (2012), is a chemical reaction process that utilizes furan-2-yl(phenyl)methanol derivatives to synthesize trans-4,5-disubstituted cyclopentenone derivatives. This process demonstrates high selectivity and yields, providing an efficient pathway to these important chemical structures (Reddy et al., 2012).
Propiedades
IUPAC Name |
furan-2-yl-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)13-11-14(17-8-4-10-24-17)20(19-13)18(22)16-7-3-9-23-16/h1-10,14,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONTWVNJNFSLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=CO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)

![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)
![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)




![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)



![1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B2391459.png)
